molecular formula C23H27N3O4 B3115540 tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate CAS No. 209984-33-8

tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate

Cat. No. B3115540
CAS RN: 209984-33-8
M. Wt: 409.5 g/mol
InChI Key: ZTVCVLSIDBUUKS-LIRRHRJNSA-N
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Description

Tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Aryl Dithiocarbamates

This compound has been used in the synthesis of aryl dithiocarbamates . The method developed for this synthesis is environmentally friendly, metal-free, and efficient . It involves a C (sp2)–S coupling reaction between aniline and low-cost tetraalkylthiuram disulfides .

Antimicrobial Activity

The compound has shown potential in antimicrobial activity . An antimicrobial assay and a docking study on dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) enzymes of the synthetic derivatives were performed to evaluate the antimicrobial potency of the new compounds .

Drug Modification

The compound has been used for drug modification . The synthesis of aryl dithiocarbamates is helpful for synthesizing potentially bioactive compounds and modifying drugs .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used in the development of OLEDs . OLEDs using thermally activated delayed fluorescence (TADF) materials as emitters have been reported to achieve 100% internal quantum efficiency .

Controlling the Orientation of TADF Emitters

The compound has been used to control the orientation of TADF emitters in guest-host systems . The molecule ICzTRZ with tert-butyl substitution on the distal phenyl rings of the acceptor yields the strongest horizontal alignment and, accordingly, the highest external quantum efficiency in OLEDs .

Increasing Molecular Solubility

The incorporation of two tert-butyl groups in the molecules can effectively increase the molecular solubility . This helps reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(7S)-5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-14(24-22(29)30-23(2,3)4)20(27)25-19-17-12-7-6-10-15(17)16-11-8-9-13-18(16)26(5)21(19)28/h6-14,19H,1-5H3,(H,24,29)(H,25,27)/t14-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVCVLSIDBUUKS-LIRRHRJNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=CC=CC=C3N(C1=O)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl ((S)-1-(((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)amino)-1-oxopropan-2-yl)carbamate

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